[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
"4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone" and similar compounds have been subjects of research in the synthesis and structural analysis fields. Studies have focused on obtaining these compounds through various chemical reactions and analyzing their structures using techniques such as X-ray diffraction, FTIR, NMR spectroscopy, and mass spectrometry. The structural integrity and conformation of these compounds have also been validated using density functional theory (DFT), comparing the calculated molecular structures with the actual crystal structures obtained from X-ray diffraction. This rigorous analysis helps understand the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing some of their physicochemical properties (Huang et al., 2021), (Huang et al., 2021).
Medicinal Chemistry and Antimicrobial Activity
Some derivatives of similar structures have been synthesized and evaluated for their potential in medicinal chemistry, particularly for their antimicrobial properties. These compounds have been synthesized through specific reactions and then screened for antimicrobial activity against various pathogens, comparing their efficacy with standard drugs. This research is significant for developing new drugs with potential therapeutic applications in treating infections (Kumar et al., 2012).
Novel Synthesis Routes
Researchers have also explored novel routes for synthesizing compounds with structures similar to "4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone". These studies focus on developing efficient synthesis methods that can facilitate the production of these compounds, which can be used in various scientific applications. The methodologies involve using different starting materials and catalysts to optimize the synthesis process and yield (Suhana & Rajeswari, 2017).
Properties
IUPAC Name |
[4-bromo-3-(2,2,2-trifluoroethoxy)phenyl]-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c14-10-4-3-9(12(19)18-5-1-2-6-18)7-11(10)20-8-13(15,16)17/h3-4,7H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIXDALKPDGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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